molecular formula C13H25NO2 B3117680 tert-butyl (2S)-2-amino-3-cyclohexylpropanoate CAS No. 225780-73-4

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate

Cat. No.: B3117680
CAS No.: 225780-73-4
M. Wt: 227.34 g/mol
InChI Key: BFHYVCSFGFKQIG-NSHDSACASA-N
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Description

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate typically involves the esterification of (2S)-2-amino-3-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl propanoate: Lacks the amino and cyclohexyl groups, making it less versatile in biological applications.

    Cyclohexylamine: Contains the cyclohexyl and amino groups but lacks the ester functionality.

    (2S)-2-amino-3-cyclohexylpropanoic acid: The parent acid of the ester, which has different solubility and reactivity properties.

Uniqueness

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHYVCSFGFKQIG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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